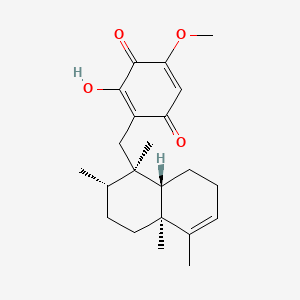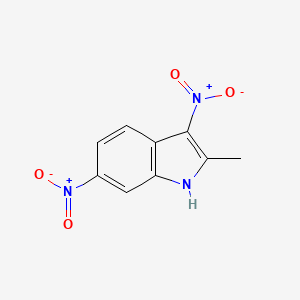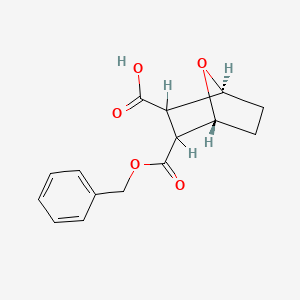
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester: is a bicyclic compound that belongs to the class of oxabicycloheptanes This compound is characterized by its unique structure, which includes an oxygen bridge and two carboxylic acid groups esterified with benzyl alcohol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester typically involves a Diels-Alder reaction. This reaction is carried out between a furan and an olefinic or acetylenic dienophile. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction. The resulting product is then subjected to esterification with benzyl alcohol to obtain the final compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the product is typically achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Chemistry: In organic synthesis, exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester serves as a valuable intermediate for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically rich compounds.
Biology and Medicine: Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the materials science field, this compound can be used to create polymers with specific properties. Its bicyclic structure imparts rigidity and stability to the resulting materials, making them suitable for various industrial applications .
作用機序
The mechanism by which exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the nature of the target .
類似化合物との比較
- exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride
- 7-Oxabicyclo(2.2.1)heptane
Comparison:
- exo-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic anhydride is similar in structure but lacks the benzyl ester groups. This difference affects its reactivity and potential applications.
- 7-Oxabicyclo(2.2.1)heptane is a simpler compound with only the bicyclic structure and no additional functional groups. This makes it less versatile in terms of chemical reactivity and applications .
The uniqueness of exo-cis-7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid benzyl ester lies in its combination of the bicyclic core with ester functionalities, providing a balance of rigidity and reactivity that is valuable in various scientific and industrial contexts.
特性
CAS番号 |
30627-50-0 |
|---|---|
分子式 |
C15H16O5 |
分子量 |
276.28 g/mol |
IUPAC名 |
(1S,4R)-3-phenylmethoxycarbonyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c16-14(17)12-10-6-7-11(20-10)13(12)15(18)19-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,16,17)/t10-,11+,12?,13?/m0/s1 |
InChIキー |
FPOUQQHQTRACGO-ZFDZMSFRSA-N |
異性体SMILES |
C1C[C@@H]2C(C([C@H]1O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
正規SMILES |
C1CC2C(C(C1O2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



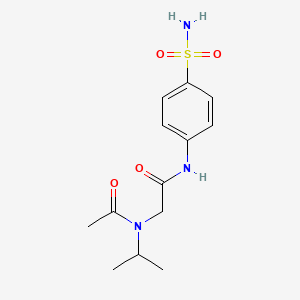



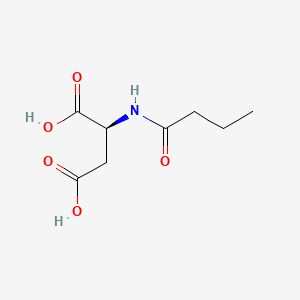

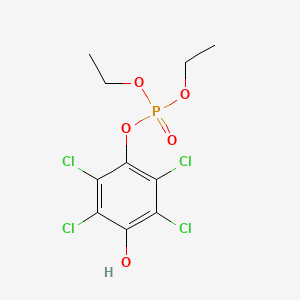
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)

